Product packaging for 4-(m-tolyl)oxazol-2(3H)-one(Cat. No.:)

4-(m-tolyl)oxazol-2(3H)-one

Cat. No.: B13927090
M. Wt: 175.18 g/mol
InChI Key: ZEAGUIQCDKPWSX-UHFFFAOYSA-N
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Description

4-(m-Tolyl)oxazol-2(3H)-one is a chemical compound with the molecular formula C10H9NO2 and is a derivative of the oxazol-2(3H)-one scaffold . This core heterocyclic structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthon for the development of biologically active molecules. Oxazolone derivatives have been extensively investigated for their interactions with sigma receptor binding sites, which are prominent therapeutic targets in neuropharmacology and oncology . Specifically, substituted benzoxazol-2(3H)-one analogs have demonstrated high affinity for sigma-1 receptors, with one 4-chloro substituted derivative exhibiting Kiσ1 values as low as 0.1 nM and exceptional selectivity ratios (Kiσ2/Kiσ1 = 4270) . The primary research value of this compound lies in its role as a versatile building block for designing novel sigma receptor ligands. Sigma-1 receptors modulate several neurotransmitter systems including dopaminergic and serotoninergic pathways, and are implicated in neuroprotective mechanisms, modulation of opioid analgesia, and attenuation of cocaine-induced effects . Furthermore, the oxazolone scaffold serves as a precursor in atom-economical synthetic routes to complex heterocyclic systems, such as 4H-pyrrolo[2,3-d]oxazoles, via thermal isomerization reactions . These fused bicyclic structures represent valuable frameworks for exploring new chemical space in drug discovery. Key Research Applications: Neuroscience Research: Serves as a critical precursor for developing sigma-1 receptor ligands with potential applications in studying schizophrenia, neuropathic pain, and neurodegenerative conditions . Chemical Synthesis: Functions as an intermediate for the synthesis of complex heterocyclic systems, including pyrrolooxazoles, through ring transformation methodologies . Medicinal Chemistry: Provides a template for structure-activity relationship (SAR) studies aimed at optimizing receptor affinity and selectivity profiles for various therapeutic targets . Handling and Storage: This compound should be stored in a cool, dry place, protected from light. For specific handling instructions and safety data, please refer to the Safety Data Sheet (SDS). Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B13927090 4-(m-tolyl)oxazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(3-methylphenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)

InChI Key

ZEAGUIQCDKPWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=COC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 M Tolyl Oxazol 2 3h One

Retrosynthetic Analysis of the 4-(m-tolyl)oxazol-2(3H)-one Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the core oxazol-2(3H)-one ring.

The most logical disconnections for the oxazolone (B7731731) ring are the C-O and C-N bonds, as these correspond to reliable bond-forming reactions. kccollege.ac.in A primary disconnection across the C4-C5 bond and the N3-C4 bond could lead back to a key intermediate, an α-hydroxy ketone derivative. This strategy simplifies the complex heterocyclic structure into more manageable precursors.

Another effective retrosynthetic approach involves a two-group disconnection of the 1,2-amino alcohol relationship inherent in the oxazolone structure. amazonaws.com This pathway simplifies the target molecule to 2-amino-1-(m-tolyl)ethan-1-ol and a carbonyl source like phosgene or its equivalent. A further disconnection of the amino alcohol precursor would lead back to m-tolyl glyoxal or a related α-keto aldehyde and an ammonia source. This systematic deconstruction provides a clear roadmap for the forward synthesis, starting from simple aromatic precursors.

Classical Synthetic Routes to Oxazol-2(3H)-one Ring Systems

The formation of the oxazol-2(3H)-one ring is a well-established area of heterocyclic chemistry, with several classical methods available for its construction. These routes generally rely on condensation and cyclization reactions.

Condensation Reactions

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including oxazolones. researchgate.net A prevalent method involves the reaction of α-hydroxy ketones with a source of a carbonyl group, such as phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene. This reaction proceeds through the formation of an intermediate chloroformate or carbamate, which then undergoes intramolecular cyclization.

Another classical approach is the Erlenmeyer-Plöchl reaction, which traditionally synthesizes 5(4H)-oxazolones through the condensation of an N-acyl-α-amino acid with an aldehyde or ketone in the presence of acetic anhydride. ijpsonline.combiointerfaceresearch.com While this method typically yields a different isomer, modifications and related condensation strategies can be adapted to form the oxazol-2(3H)-one core. For instance, the condensation of an α-amino ketone with a carbonylating agent represents a direct and efficient pathway.

Cyclization Strategies

Cyclization reactions are crucial for forming the heterocyclic ring of oxazol-2(3H)-ones. ijpsonline.comwikipedia.org These strategies often involve the intramolecular reaction of a suitably functionalized acyclic precursor.

One of the most common cyclization strategies involves the treatment of β-amino alcohols with phosgene or its derivatives. The amino alcohol first reacts to form a carbamate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group onto the carbonyl carbon, followed by the elimination of a leaving group to yield the cyclic oxazol-2(3H)-one.

Alternative cyclization methods include the reaction of α-halo ketones with primary amides or the cyclodehydration of α-acylamino ketones. pharmaguideline.com Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently employed to facilitate these cyclizations. pharmaguideline.com Furthermore, metal-catalyzed intramolecular cyclizations, such as those mediated by gold or copper complexes, have emerged as powerful tools for constructing the oxazole (B20620) ring system under milder conditions. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound requires the careful selection of precursors and the optimization of reaction conditions to ensure high yield and purity.

Development of Precursor Molecules

The primary precursor for the targeted synthesis is an α-functionalized ketone bearing the m-tolyl group. A key starting material is 2-amino-1-(m-tolyl)ethan-1-one, which can be synthesized from m-toluic acid or its derivatives.

Table 1: Key Precursor Molecules and Their Synthetic Origin

Precursor Molecule Starting Material(s) Synthetic Method
2-Bromo-1-(m-tolyl)ethan-1-one m-Toluic acid, Bromine Friedel-Crafts acylation followed by α-bromination
2-Azido-1-(m-tolyl)ethan-1-one 2-Bromo-1-(m-tolyl)ethan-1-one, Sodium azide (B81097) Nucleophilic substitution
2-Amino-1-(m-tolyl)ethan-1-one 2-Azido-1-(m-tolyl)ethan-1-one Reduction (e.g., H₂, Pd/C)

The synthesis typically begins with the bromination of 1-(m-tolyl)ethan-1-one to yield 2-bromo-1-(m-tolyl)ethan-1-one. This α-bromo ketone is a versatile intermediate. It can be converted to the corresponding α-amino ketone, 2-amino-1-(m-tolyl)ethan-1-one, through various methods, including the Gabriel synthesis or by reaction with sodium azide followed by reduction. The subsequent reduction of the ketone functionality provides the crucial 2-amino-1-(m-tolyl)ethan-1-ol precursor.

Optimized Reaction Conditions and Catalytic Systems

With the key amino alcohol precursor in hand, the final cyclization step can be optimized. The reaction of 2-amino-1-(m-tolyl)ethan-1-ol with a carbonylating agent like carbonyldiimidazole (CDI) or triphosgene in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature typically affords the desired this compound.

Recent advancements in green chemistry have promoted the development of catalyst-free and solvent-free synthetic methods, often utilizing microwave irradiation or high pressure to drive reactions. researchgate.netresearchgate.net For the synthesis of oxazolone derivatives, catalyst-free approaches often involve heating the precursors in a high-boiling solvent or under neat conditions. For example, the direct condensation of an α-amino acid with an aldehyde can sometimes be achieved without a catalyst under thermal conditions, although this is more common for other oxazolone isomers. biointerfaceresearch.com The cyclization of a pre-formed carbamate derived from 2-amino-1-(m-tolyl)ethan-1-ol could potentially be optimized under catalyst-free thermal or microwave conditions to yield the final product, minimizing waste and simplifying purification.

Table 2: Comparison of Reaction Conditions for Oxazol-2(3H)-one Synthesis

Method Carbonyl Source Catalyst Solvent Temperature Typical Yield
Classical Phosgenation Phosgene / Triphosgene Base (e.g., Pyridine) Dichloromethane 0 °C to RT Moderate to High
CDI-mediated Cyclization Carbonyldiimidazole (CDI) None THF / Acetonitrile (B52724) Room Temperature High
Catalyst-Free Thermal Diethyl Carbonate None Neat or High-boiling solvent >100 °C Variable

The choice of method depends on factors such as substrate compatibility, desired scale, and environmental considerations. CDI-mediated cyclization is often preferred for its mild conditions and high yields, while catalyst-free methods are attractive from a green chemistry perspective.

Yield Enhancement and Purification Techniques

Optimizing the yield and ensuring the purity of this compound are critical for its practical application. Yield enhancement primarily revolves around the meticulous optimization of reaction conditions, while purification employs a range of chromatographic and crystallization techniques.

Yield Enhancement:

The yield of oxazolone synthesis is highly sensitive to several reaction parameters. Key factors that can be adjusted to improve yields include the choice of catalysts, solvents, reaction temperature, and the nature of the reactants and any protecting groups used. For instance, in related oxazole syntheses, switching from traditional bases to alternatives like 4-dimethylaminopyridine (DMAP) and increasing the reaction temperature to 40°C has been shown to elevate product yields to as high as 96%. Similarly, the selection of different sulfonyl chlorides or the use of silyl-protected amino alcohols can influence the formation of the desired product over side products.

The table below illustrates how varying reaction conditions can impact product yield in the synthesis of oxazole and isoxazolone derivatives, providing a model for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Heterocycle Synthesis

EntryCatalyst/BaseSolventTemperature (°C)TimeYield (%)
1TriethylamineTetrahydrofuran--~10
2DMAPDichloromethaneRoom Temp60 min70
3DMAP (1.5 equiv)Dichloromethane4030 min96
4g-C₃N₄·OH (15 mg)WaterRoom Temp30 min91

Purification Techniques:

Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification strategies for oxazolone derivatives include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude oxazolone product is dissolved in a suitable hot solvent (such as ethanol, benzene, or carbon tetrachloride) and allowed to cool slowly. nih.govsemanticscholar.orgresearchgate.net The desired compound crystallizes out, leaving impurities in the solution. The purified crystals are then collected by filtration. semanticscholar.org

Chromatography: Chromatographic methods are essential for separating complex mixtures and achieving high purity.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to check the purity of the final product. nih.govbiointerfaceresearch.com

Column Chromatography: For larger-scale purification, column chromatography using a stationary phase like silica gel is effective for separating the target compound from impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale purification, ensuring a very high degree of purity. cedia.edu.ec

Extraction and Washing: Liquid-liquid extraction is often employed during the workup process to separate the product from the reaction mixture. nih.gov The crude product may be washed with various solutions, such as cold ethanol or boiling water, to remove specific impurities. nih.govijpsonline.com

Novel and Green Chemistry Approaches in Oxazol-2(3H)-one Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. Microwave-assisted synthesis and electrochemical strategies represent significant advancements in the green synthesis of oxazolones.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like oxazolones. semanticscholar.org

In a typical microwave-assisted procedure for synthesizing 4-arylidene-2-phenyl-oxazol-5(4H)-ones, hippuric acid and an aryl aldehyde are irradiated in acetic anhydride. biointerfaceresearch.com This method can produce yields between 70-75% in just 4-5 minutes without the need for a catalyst. biointerfaceresearch.com Other protocols may employ catalysts like palladium (II) acetate (B1210297) under solvent-free conditions. biointerfaceresearch.com The rapid and efficient heating provided by microwaves significantly reduces reaction times, from hours to mere minutes, making it an environmentally friendly and efficient alternative. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

MethodReaction TimeYield (%)Conditions
Conventional Heating27 hours-Ethanol, Reflux
Microwave Irradiation30 minutes96Ethanol, 280-350W
Microwave Irradiation4-5 minutes70-75Acetic Anhydride, No Catalyst
Microwave Irradiation8 minutesModerate to ExcellentK₃PO₄, Isopropanol, 60-65°C

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions, offering a green alternative to conventional methods that often rely on stoichiometric oxidants or reducing agents. d-nb.infonih.gov This approach minimizes waste and often proceeds under mild conditions.

The electrosynthesis of oxazol-2(3H)-ones can be achieved through the cathodic reduction of 1,2-dicarbonyl compounds in the presence of arenediazonium salts. researchgate.netcedia.edu.ec The reaction takes place in a solvent-supporting electrolyte system, such as N-methyl formamide/LiClO₄. researchgate.netcedia.edu.ec The proposed mechanism involves a cascade of reactions including radical coupling and intramolecular migration, leading to the formation of the oxazol-2(3H)-one ring. researchgate.netcedia.edu.ec This method represents a novel and sustainable pathway for constructing the oxazolone core, avoiding harsh reagents and reducing the environmental impact of the synthesis. researchgate.net

Stereoselective Synthesis Considerations for Chiral Oxazolone Analogues

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry. Oxazolones are valuable building blocks in asymmetric synthesis, serving as precursors to enantioenriched α-amino acids and other complex chiral structures.

Azlactones (oxazol-5(4H)-ones) derived from natural α-amino acids can be obtained in optically active forms. biointerfaceresearch.com A key challenge is that they can racemize easily. However, recent advancements have demonstrated that the chirality of amino acids can be preserved during the formation of oxazolones. Furthermore, these chiral oxazolones exhibit strong selectivity, preferentially reacting with amino acids of the same chirality during peptide chain extension. nih.gov This discovery highlights a potential pathway for generating homochiral peptides from optically impure starting materials. nih.gov

Catalytic asymmetric reactions using oxazolone pronucleophiles are a primary strategy for creating chiral centers with high enantioselectivity. beilstein-journals.org For example, the enantioselective γ-addition of oxazolones to 2,3-butadienoates can be controlled to be either C-2 or C-4 selective by tuning the chiral phosphine catalyst and the substituents on the oxazolone ring. acs.org This allows for the synthesis of optically enriched α,α-disubstituted α-amino acid derivatives or chiral N,O-acetals. acs.org Similarly, asymmetric aldol reactions combined with a modified Curtius protocol provide an efficient route to 4,5-disubstituted oxazolidin-2-ones. nih.gov

The development of novel chiral ligands and catalysts, such as dinuclear zinc–ProPhenol complexes, continues to improve the yields and enantioselectivities of these transformations, enabling the construction of complex molecules with precise stereochemical control. sci-hub.cat

Chemical Reactivity, Derivatization, and Analog Synthesis of 4 M Tolyl Oxazol 2 3h One

Ring-Opening and Ring-Closing Reactions of the Oxazolone (B7731731) Moiety

The chemistry of the oxazolone ring is largely characterized by its propensity to undergo ring-opening reactions rather than maintaining its heterocyclic structure. biointerfaceresearch.com The stability of the ring and the rate of ring-opening can be influenced by substituents. For instance, the presence of electron-donating groups on a phenyl ring at the C-2 position has been observed to decrease the rate of the oxazolone ring-opening reaction. biointerfaceresearch.comsphinxsai.com Nucleophilic attack, often at a carbonyl group, can lead to the opening of the ring. sphinxsai.comresearchgate.net For example, the reaction of 2,3-epoxy alcohols with certain reagents can lead to regioselective ring-opening. clockss.org Conversely, ring-closing reactions are fundamental to the synthesis of the oxazolone core itself. A common method involves the cyclodehydration of N-acylamino acids. biointerfaceresearch.com For instance, the intramolecular cyclodehydration of 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid leads to the formation of the corresponding oxazol-5(4H)-one. mdpi.com Another approach is the tandem ring-opening and ring-closing of N-alkynyl-2-oxazolidinones to yield 2-oxazolines. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Oxazolone Ring and m-Tolyl Group

The oxazolone ring possesses sites susceptible to both electrophilic and nucleophilic attack. Oxazole (B20620) rings generally exhibit high electrophilic reaction centers, making them targets for nucleophiles. tandfonline.com The acidity of the hydrogen atoms on the oxazole ring decreases in the order C2 > C5 > C4. thepharmajournal.com

Electrophilic Substitution: Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. tandfonline.comthepharmajournal.comwikipedia.org The m-tolyl group, being an aromatic ring, can also undergo electrophilic substitution, with the methyl group directing incoming electrophiles primarily to the ortho and para positions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common and usually require the presence of a good leaving group. tandfonline.com Halogenated oxazoles, for example, can undergo nucleophilic substitution, with the reactivity order being C2 > C4 > C5. tandfonline.com The oxazolone enolate has been shown to undergo nucleophilic aromatic substitution (SNAr) with perfluoroarenes. nih.gov The oxazolone moiety itself can act as a nucleophile. Depending on the substitution pattern, oxazol-2(3H)-ones can act as C- or N-nucleophiles in palladium-catalyzed allylic alkylation reactions. chinesechemsoc.orgchinesechemsoc.org For example, 4-substituted oxazol-2(3H)-ones tend to react as C-nucleophiles. chinesechemsoc.orgchinesechemsoc.org

Functionalization Strategies at Key Positions of the Oxazolone Ring

The oxazolone scaffold allows for functionalization at several key positions, enabling the synthesis of a diverse range of derivatives.

Alkylation: N-alkylation is a common functionalization strategy for oxazolones, typically occurring at the nitrogen atom (N3 position). tandfonline.com Palladium-catalyzed asymmetric allylic alkylation of oxazol-2(3H)-ones has been developed to introduce alkyl groups at either the C5 or N3 position, depending on the substitution of the starting oxazolone. chinesechemsoc.orgchinesechemsoc.org For instance, 4-substituted oxazol-2(3H)-ones undergo C-allylation, while 4-unsubstituted ones lead to N-allylation. chinesechemsoc.orgchinesechemsoc.org

Acylation: N-acylation at the 3-position of the oxazole ring is a readily achievable transformation. tandfonline.com Friedel-Crafts acylation can be used to introduce acyl groups onto the aromatic rings of the molecule, such as the m-tolyl group or a phenyl substituent on the oxazolone ring. mdpi.com For example, Friedel-Crafts acylation of aromatic hydrocarbons with 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one has been demonstrated. mdpi.com

Halogenation: Halogenation of the oxazolone ring can provide useful intermediates for further derivatization, particularly through cross-coupling reactions. The substitution of halogens on the oxazole ring generally follows the reactivity order of C2 > C4 > C5. tandfonline.com Methods for the bromination of ketones using N-bromosuccinimide (NBS) as a bromine source under photocatalysis have been reported, which could potentially be applied to functionalize the molecule. uni-regensburg.de

Nitration: Nitration of the aromatic m-tolyl group can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. google.com The directing effect of the methyl group on the tolyl ring would favor substitution at the ortho and para positions relative to the methyl group. For example, the nitration of 6-hydroxycoumarin (B196160) with cerium ammonium (B1175870) nitrate (B79036) has been used to introduce nitro groups onto an aromatic ring system that is part of a larger heterocyclic structure. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Oxazolone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to oxazolone-containing molecules to create complex structures.

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds and has been successfully employed with oxazole derivatives. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

This methodology has been used to synthesize oxazole-containing biaryl compounds by coupling oxazol-4-ylboronates with various aryl halides. researchgate.net An iterative two-step strategy involving a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate has been developed for the synthesis of poly-oxazoles. researchgate.net Furthermore, the Suzuki-Miyaura reaction has been utilized in the synthesis of phenethylamines from potassium β-aminoethyltrifluoroborates and aryl halides, demonstrating its applicability to molecules containing amino functionalities. nih.gov In a relevant example, the Suzuki-Miyaura cross-coupling of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with (m-tolyl)boronic acid was used to synthesize 7-(m-tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Heterocyclic Compounds

Aryl Halide/TriflateBoronic Acid/EsterCatalyst/BaseProductYield (%)Reference
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one(m-tolyl)boronic acidPd(PPh₃)₄ / K₂CO₃7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one72 mdpi.com
Oxazol-4-ylboronateAryl HalidesPalladium CatalystOxazole-containing biaryl compoundsModerate to Good researchgate.net
Aryl HalidesPotassium β-aminoethyltrifluoroboratesPalladium CatalystPhenethylaminesNot specified nih.gov

Other Relevant Coupling Reactions

The oxazolone ring, particularly when functionalized, is a valuable participant in various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for creating more complex molecular architectures based on the 4-(m-tolyl)oxazol-2(3H)-one core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgorgsyn.org For oxazolone-based structures, this typically involves a halogenated or triflate-derivatized oxazolone. For instance, a 4-halo or 4-trifloyloxy-oxazole derivative can be coupled with an aryl or heteroaryl boronic acid. nih.gov A protocol for the functionalization of oxazole 2- and 4-positions using Suzuki coupling has been described, employing microwave assistance to couple 2-aryl-4-trifloyloxazoles with various boronic acids in good to excellent yields. nih.gov While direct ligandless catalysis is possible, the choice of solvent is critical, with polar solvents like acetone (B3395972) often facilitating the reaction. orgsyn.org In the context of this compound, derivatization to introduce a leaving group (e.g., bromine, iodine, or triflate) at a reactive position on the oxazolone ring or the tolyl group would be the prerequisite step for subsequent Suzuki coupling.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org This reaction has been applied to oxazolones to introduce alkenyl substituents. The direct alkenylation of 2-oxazolones at the C4 position can be achieved using a Pd(OAc)₂/Cu(OAc)₂ catalytic system, although the reaction conditions can be sensitive. mdpi.com An oxidative Heck coupling method has been developed for the synthesis of branched substituted oxazolones from cyclic sulfonyl enamides and aryl boroxines, demonstrating unusual β-selectivity. nih.gov This multistep palladium(II)-catalyzed process can be performed on a large scale, starting from readily available propargylic alcohols. nih.gov

Table 1: Examples of Coupling Reactions for Oxazolone Scaffolds
Reaction TypeOxazolone SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura2-Aryl-4-trifloyloxazoleAryl/Heteroaryl boronic acidPd catalyst, Microwave2-Aryl-4-(hetero)aryloxazole nih.gov
Suzuki-MiyauraAryl halide/triflateAryl-boronic acidLigandless Pd(OAc)₂, AcetoneUnsymmetrical biaryl orgsyn.org
Oxidative HeckCyclic sulfonyl enamideAryl boroxinePd(II) catalystβ-Aryl substituted oxazolone nih.gov
Dehydrogenative Heck5-Substituted-2-oxazoloneAlkene (e.g., α-methylstyrene)Pd(OAc)₂/Cu(OAc)₂4-Alkenyl-2-oxazolone mdpi.com

Synthesis of Structurally Related Oxazolone Analogues and Hybrid Compounds

The oxazolone nucleus is a key intermediate for the synthesis of a diverse range of heterocyclic compounds. nih.gov Ring-opening and subsequent recyclization reactions, as well as cycloaddition reactions, allow for the transformation of oxazolones into various analogues and hybrid molecules.

Synthesis of Imidazolones: One of the most direct derivatizations of 4-arylmethylene-2-phenyloxazolin-5-ones is their conversion to 1,2-diaryl-4-arylmethylene-2-imidazolin-5-ones. Research has specifically detailed the reaction of 2-(m-tolyl)-4-arylmethylene-2-oxazolin-5-ones with primary aromatic amines. researchgate.net This transformation is efficiently carried out in acetic acid with a catalytic amount of sodium acetate (B1210297). researchgate.net The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon (C5) of the oxazolone, leading to ring opening and the formation of an α-arylcarboxamido-β-arylacrylic acid amide intermediate, which then cyclizes to the more stable imidazolone. researchgate.net

Synthesis of Triazole Hybrids: Oxazolones can act as dipolarophiles in [3+2] cycloaddition reactions. clockss.org For instance, they react with nitrile imines, which can be generated from the thermal decomposition of tetrazoles, to yield 1,2,4-triazole (B32235) derivatives. clockss.org More recently, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create oxazolone-1,2,3-triazole hybrids. nih.govresearchgate.net This involves synthesizing an oxazolone bearing either a terminal alkyne or an azide (B81097) group and reacting it with a corresponding azide or alkyne partner. researchgate.net These hybrid molecules are of interest in medicinal chemistry due to the combined biological activities of the oxazolone and triazole moieties. nih.gov

Synthesis of Other Hybrid Compounds: The reactivity of the oxazolone ring allows for its incorporation into more complex systems. For example, new heterocyclic compounds containing a phenylsulfonylphenyl moiety have been synthesized from oxazol-5(4H)-ones. nih.gov Furthermore, oxazolone derivatives can be linked to other heterocyclic scaffolds, such as benzo[d]oxazole, to create novel hybrid structures. nih.gov The synthesis of these molecules often involves activating the carboxylic acid resulting from oxazolone ring-opening and coupling it with an amine-functionalized heterocyclic partner using standard peptide coupling reagents like EDCI and HOBt. nih.gov

Table 2: Synthesis of Oxazolone Analogues and Hybrids
Starting MaterialReagent(s)ConditionsProductReference
2-(m-tolyl)-4-arylmethylene-2-oxazolin-5-onePrimary aromatic amineAcetic acid, Sodium acetate1,2-Diaryl-4-arylmethylene-2-imidazolin-5-one researchgate.net
5(4H)-OxazoloneTetrazole (source of nitrile imine)Refluxing anisole1H-1,2,4-Triazole derivative clockss.org
Oxazolone with terminal alkyneOrganic azideCu(I) catalyst (CuAAC)Oxazolone-1,2,3-triazole hybrid nih.govresearchgate.net
2-(benzo[d]oxazol-2-ylthio)acetic acidAmine (from 5-substituted-1,3,4-thiadiazol-2-amine)EDCI, HOBt, DMAP2-(benzo[d]oxazol-2-ylthio)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide nih.gov

Photochemical and Thermal Transformations of Oxazolones

The unsaturated nature of many oxazolone derivatives, particularly 4-arylmethylene-5(4H)-oxazolones, makes them susceptible to photochemical and thermal transformations, leading to a variety of structural outcomes. u-strasbg.fru-strasbg.fr

Photochemical Transformations: Photochemical reactions provide a powerful means to access molecular structures that are often difficult to obtain through traditional thermal methods. u-strasbg.fracs.org Oxazolones can undergo several types of photochemical transformations:

[2+2] Photocycloaddition: Irradiation of 4-aryliden-5(4H)-oxazolones can induce a [2+2] photocycloaddition of the exocyclic C=C double bonds. csic.es A highly regio- and stereoselective synthesis of cyclobutane-bis(oxazolone)s has been achieved by irradiating (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones with blue light (465 nm) in the presence of a ruthenium-based triplet photocatalyst. csic.es This process involves an energy transfer from the excited photocatalyst to the oxazolone, which then undergoes cycloaddition. csic.es

(Z) to (E) Isomerization: Under UV irradiation, 4-aryliden-5(4H)-oxazolones can undergo isomerization around the exocyclic double bond, converting between the (Z) and (E) isomers. csic.esijsrp.org These benzylidene-oxazolones have been investigated as potential molecular photoswitches due to their good photoisomerization quantum yields and thermal stability. ijsrp.org

Hydrogen Atom Transfer and Radical Cyclization: Oxazolones possessing an imine function can undergo photochemically induced intramolecular hydrogen atom transfer, leading to radical intermediates that can subsequently cyclize. u-strasbg.franr.fr These reactions can be influenced by the substrate structure to proceed via one-step or two-step hydrogen atom transfer mechanisms. anr.fr

Other Photoreactions: Other observed photochemical pathways include Norrish Type I and II reactions. u-strasbg.fru-strasbg.fr

Thermal Transformations:

Cycloreversion: The cyclobutane (B1203170) rings formed via [2+2] photocycloaddition can undergo thermal cycloreversion to regenerate the original alkene monomers. This reversible process is central to the concept of molecular solar thermal (MOST) energy storage systems, where energy is stored in the strained cycloadduct and released as heat upon thermal triggering. rsc.org The photocycloaddition of oxazolones has been identified as a promising reaction for MOST applications. rsc.org

Polymerization: Some unsaturated oxazolones have been observed to undergo thermal polymerization. researchgate.net

Decomposition to Nitrile Ylides: The thermal decomposition of certain oxazolone structures can lead to the generation of nitrile ylide 1,3-dipoles, which are valuable intermediates for [3+2] cycloaddition reactions to form other five-membered heterocycles. clockss.org

Ring-Opening: The oxazolone ring is susceptible to thermal ring-opening, especially in the presence of nucleophiles. biointerfaceresearch.comingentaconnect.combenthamdirect.comnih.gov For example, heating with amines or other nucleophiles can lead to the formation of acyclic amide derivatives. nih.govnih.gov

Table 3: Photochemical and Thermal Transformations of Oxazolones
Transformation TypeSubstrateConditionsProduct(s)Reference
Photochemical [2+2] Cycloaddition(Z)-2-Phenyl-4-aryliden-5(4H)-oxazoloneBlue light (465 nm), Ru(bpy)₃₂ catalystCyclobutane-bis(oxazolone) csic.es
Photochemical Isomerization(Z)-Benzylidene-oxazoloneUV irradiation (e.g., 350 nm)(E)-Benzylidene-oxazolone ijsrp.org
Photochemical Hydrogen Transfer/CyclizationOxazolone with imine functionUV irradiationCyclized radical products u-strasbg.franr.fr
Thermal CycloreversionDianthracenes (from oxazolone cycloaddition)Heat (e.g., onset <75 °C)Anthracene derivatives rsc.org
Thermal Ring-OpeningAzo-oxazoloneAromatic amine, Acetic acid, RefluxAzo-benzamide derivatives nih.gov

Spectroscopic and Advanced Structural Elucidation Studies of 4 M Tolyl Oxazol 2 3h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

1D-NMR Techniques (¹H, ¹³C)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

For 4-(m-tolyl)oxazol-2(3H)-one, the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) shows distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic protons of the m-tolyl group and the oxazolone (B7731731) ring appear in specific regions of the spectrum, and their splitting patterns provide information about their neighboring protons. A characteristic singlet for the methyl group on the tolyl ring is also observed. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbonyl carbon in the oxazolone ring, the carbons of the aromatic ring, and the methyl carbon are key identifiers of the compound's structure.

A related compound, 3-(4-Methoxybenzyl)-4-(m-tolyl)oxazol-2(3H)-one, has been analyzed by ¹H and ¹³C NMR in chloroform-d (B32938) (CDCl3). rsc.org The ¹H NMR spectrum showed multiplets for the aromatic protons in the range of δ 7.23–6.72 ppm and a singlet for the methyl protons at δ 2.39 ppm. rsc.org The ¹³C NMR spectrum displayed signals for the aromatic carbons and the methyl carbon at δ 21.2 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for a Derivative of this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H 7.23–6.72 m Aromatic protons
¹H 2.39 s -CH₃
¹³C 159.3, 158.4, 139.0, 134.4, 130.1, 130.0, 127.5, 127.3, 114.0 - Aromatic and oxazolone carbons
¹³C 21.2 - -CH₃

Data obtained for 3-(4-Methoxybenzyl)-4-(m-tolyl)oxazolidin-2-one in CDCl₃. rsc.org

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

Solid-State NMR Analysis

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid form. This can be particularly useful for compounds that are insoluble or for studying crystalline and amorphous states. While specific solid-state NMR data for this compound was not found, studies on other mesoionic oxazolones have demonstrated the utility of this technique in characterizing their solid-state properties. lew.ro

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of the molecular formula. spectroscopyonline.com

For a derivative, 3-(4-Methoxybenzyl)-4-(m-tolyl)oxazolidin-2-one, the calculated mass for the sodium adduct [C₁₈H₁₉NO₃+Na]⁺ was 320.1257, and the found value was 320.1269, confirming its elemental composition. rsc.org Similarly, for another related compound, the calculated ESI-MS value for [C₁₀H₁₁NO₂+Na]⁺ was 200.0682, with a found value of 200.0685. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable information about the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of an oxazolone derivative typically shows a strong absorption band for the carbonyl group (C=O) stretching vibration. For example, in 2-(m-tolyl)benzo[d]oxazole, a related structure, characteristic IR peaks were observed at 3055, 2913, 1615, 1552, and 1453 cm⁻¹, corresponding to various stretching and bending vibrations of the aromatic rings and other functional groups. rsc.org In another example, (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the IR spectrum showed bands at 1695 cm⁻¹ (C=O) and 1647 cm⁻¹ (C=N). mdpi.com

Raman spectroscopy can also be used to identify these vibrational modes. While specific Raman data for this compound is not detailed, studies on similar molecules show its utility in confirming structural features. researchgate.netirdg.org

Table 2: Characteristic IR Absorptions for Related Oxazolone Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch 1695 - 1760
C=N Stretch 1640 - 1690
Aromatic C=C Stretch 1450 - 1600
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000

Based on data from similar compounds. rsc.orgmdpi.com

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of the atoms can be determined.

While a crystal structure for this compound itself was not found in the search results, the crystal structures of several closely related oxazolone and isoxazole (B147169) derivatives have been reported. For instance, the structure of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one was confirmed by X-ray crystallography, revealing a monoclinic crystal system. mdpi.com Similarly, the absolute configuration of other complex organic molecules has been determined using this technique. nih.gov This method provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not prominently available in public databases, extensive research on closely related 4-aryl and 2-oxazolone derivatives provides a robust framework for understanding its solid-state architecture. mdpi.comubfc.fr The crystal packing of such compounds is predominantly governed by a network of weak intermolecular interactions, including hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net

In the case of oxazolin-2(3H)-one, which represents the core heterocyclic system, X-ray diffraction studies have revealed the formation of hydrogen-bonded dimers in the solid state. mdpi.com The N-H group of the oxazolone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor, leading to the formation of centrosymmetric dimers. This N-H···O=C hydrogen bonding is a critical interaction that often dictates the primary supramolecular assembly in such crystal structures. mdpi.comresearchgate.net

Below is a representative table of crystallographic data for a related oxazolinone compound, illustrating typical parameters.

Table 1: Representative Crystallographic Data for an Oxazolinone Derivative

Parameter Value
Chemical Formula C₅H₅NO₃
Molecular Weight 127.10 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 6.8375(6) Å, b = 12.0213(10) Å, c = 14.2226(13) Å
Volume (V) 1169.04(18) ų
Z (Molecules/Unit Cell) 8
Calculated Density 1.444 g/cm³

Data derived from the crystal structure of 3-acetyloxazolin-2-one, a related compound. mdpi.com

UV-Visible Spectroscopy and Electronic Transition Analysis

The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the conjugated aromatic and heterocyclic rings. libretexts.org Molecules with conjugated π systems absorb light in the UV-visible region, and these absorbing parts of the molecule are known as chromophores. msu.edu The UV-Vis spectrum of oxazolone derivatives typically displays strong absorption bands corresponding to π → π* transitions and sometimes weaker bands from n → π* transitions. libretexts.orgresearchgate.net

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the tolyl and oxazolone rings. ufg.br For (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones, a strong absorption band observed in the range of 350-400 nm is attributed to this π → π* transition. researchgate.net The exact position of the maximum absorption (λmax) is sensitive to the nature of the substituents on the aromatic rings and the polarity of the solvent. mdpi.com

The n → π* transitions involve the excitation of a non-bonding electron, typically from the lone pairs on the oxygen or nitrogen atoms of the oxazolone ring, to a π* antibonding orbital. libretexts.org These transitions are generally less intense than π → π* transitions and may sometimes be obscured by the stronger absorption bands. libretexts.org

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have become a standard tool for interpreting the electronic spectra of oxazolone derivatives. nih.govscite.airesearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions and in understanding the nature of the excited states, such as identifying them as having charge-transfer character. scite.ai

Table 2: Typical UV-Visible Absorption Data for Aryl-Oxazolone Derivatives

Compound Class Solvent λmax (nm) Electronic Transition Reference
(Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones Dioxane (aq.) ~360-390 π → π* researchgate.net
Azulenyl-vinyl-oxazolones Various ~400-500 π → π* (ICT) mdpi.com
Oxazolone-azo dyes Various ~392-464 π → π* researchgate.net

ICT: Intramolecular Charge Transfer

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

The parent molecule, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) signal. However, the introduction of a chiral center, for instance by substitution at the 5-position of the oxazolone ring, would create a chiral analogue capable of interacting differently with left and right circularly polarized light. sioc-journal.cn CD spectroscopy is a powerful technique for studying such chiral molecules, providing information about their absolute configuration and solution-state conformation. researchgate.netnih.gov

For chiral molecules, CD spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R). A CD spectrum plots this difference against wavelength and consists of positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the molecule's stereochemistry. nih.gov

In the context of oxazolone analogues, enantioselective synthesis can produce chiral 5-aryl-2-oxazolidinones. sioc-journal.cn The absolute configuration of these products can be unequivocally determined by comparing their experimental CD spectra with theoretical spectra predicted by quantum-chemical calculations. researchgate.net This combination of experimental and theoretical CD is a state-of-the-art method for assigning the absolute stereochemistry of chiral natural products and synthetic molecules. researchgate.net

Furthermore, CD spectroscopy is highly sensitive to changes in molecular conformation and aggregation. nih.gov For chiral oxazolone analogues that can self-assemble into larger supramolecular structures, CD can be used to monitor the formation of these chiral assemblies and to gain insight into their hierarchical organization. nih.govmetu.edu.tr The study of chiroptical properties is essential for the development of chiral materials with applications in areas like asymmetric catalysis and enantioselective sensing. metu.edu.trrsc.org

Computational and Theoretical Investigations of 4 M Tolyl Oxazol 2 3h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to exploring the electronic nature of 4-(m-tolyl)oxazol-2(3H)-one. These methods model the molecule's electron distribution, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. irjweb.comreddit.com The B3LYP functional, a hybrid functional, combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), is frequently employed for geometry optimization, vibrational frequency calculations, and the analysis of molecular orbitals. researchgate.netsemanticscholar.orgepstem.net

For oxazole (B20620) derivatives, DFT calculations are used to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential surfaces. irjweb.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on related oxazolone (B7731731) structures have successfully reproduced crystal geometries and have been used to calculate vibrational modes and chemical shifts that align well with experimental data. researchgate.netsemanticscholar.org

Table 1: Representative Parameters from DFT Studies on Related Oxazole Compounds

Parameter Description Typical Focus of Study
Optimized Geometry Predicts the most stable three-dimensional structure, including bond lengths and angles. Comparison with X-ray crystallography data. researchgate.netsemanticscholar.org
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Evaluation of electron-donating power. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Assessment of electron-accepting capability. researchgate.net
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. Prediction of chemical behavior. irjweb.com

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions. researchgate.net |

This table is illustrative, based on typical DFT studies of oxazole derivatives. Specific values for this compound would require a dedicated computational study.

Ab initio calculations are another class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or more advanced techniques can provide highly accurate energy and property predictions. researchgate.net For some molecular systems, ab initio calculations are used to refine energies or investigate conformations, sometimes in conjunction with DFT methods to ensure reliability. researchgate.netmdpi.com These calculations can be particularly useful for establishing benchmark energies for different molecular conformations.

Conformational Analysis and Energy Minima Identification

The m-tolyl group attached to the oxazolone ring is not fixed in space and can rotate around the C-C single bond. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation to identify the most stable arrangements (energy minima).

This process is often carried out using molecular mechanics (MM) for an initial broad search, followed by higher-level quantum mechanical calculations (like DFT) to refine the energies of the most stable conformers. nih.gov For analogous systems like 3-(m-tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, computational studies have estimated rotational barriers around the aryl-heterocycle bond to be in the range of 12–15 kcal/mol, which indicates limited flexibility at room temperature. vulcanchem.com A similar analysis for this compound would reveal the preferred orientation of the tolyl group relative to the oxazolone ring, which is crucial for understanding its packing in a crystal lattice and its binding to biological macromolecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for validating experimental data and interpreting spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for calculating the 1H and 13C NMR chemical shifts. researchgate.netsemanticscholar.org These predicted spectra can be compared with experimental results to confirm the molecular structure. mdpi.commdpi.comrsc.org

IR Spectroscopy: The calculation of harmonic vibrational frequencies using DFT is a routine procedure. researchgate.netsemanticscholar.org The predicted frequencies correspond to the vibrational modes of the molecule (stretching, bending) and are used to assign the peaks in an experimental IR spectrum. mdpi.comsci-hub.se A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions (e.g., n→π* and π→π*) and their corresponding oscillator strengths, which can be used to simulate a UV-Vis spectrum. researchgate.netresearchgate.netgaussian.com This allows for the assignment of experimental absorption bands to specific electronic excitations within the molecule.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics are employed to simulate its interaction with proteins or other biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mjcce.org.mk This method uses scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating a stronger interaction. mdpi.comrsc.org

For derivatives of oxazole and related heterocycles, docking studies have been used to identify potential biological targets and elucidate binding modes. rsc.orgsemanticscholar.orgnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.govnottingham.ac.ukfrontiersin.org For example, a study on a complex isoxazol-5(2H)-one derivative containing a m-tolyl group showed a good calculated binding affinity of -8.63 kcal/mol towards the human C5a receptor, a target for inflammatory diseases. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time in a simulated biological environment. nih.govmdpi.comtsukuba.ac.jpbnl.gov MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding pose and key intermolecular interactions. mdpi.com

Table 2: Common Interacting Residues and Interaction Types in Ligand-Protein Docking

Interaction Type Description Potential Role for this compound
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The carbonyl oxygen and NH group of the oxazolone ring are potential H-bond acceptors and donors.
Hydrophobic Interactions Interactions between nonpolar groups, driven by the exclusion of water. The m-tolyl group provides a significant hydrophobic surface for interaction with nonpolar residues (e.g., Leucine, Isoleucine, Valine).
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The tolyl ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov These simulations can predict the stability of the compound-target complex, map out binding pathways, and calculate binding free energies, which are crucial for drug discovery and development. nih.govnih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds to understand their mechanism of action. For instance, MD simulations are frequently used to study the binding of small molecules to enzymes like cyclooxygenase (COX), a common target for anti-inflammatory drugs. nih.gov

A typical MD simulation protocol for a this compound-target complex would involve the following steps:

System Preparation: The initial 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized using quantum mechanical methods. The compound is then placed into the active site of the target protein using molecular docking software. nih.gov

Solvation and Ionization: The complex is solvated in a water box with periodic boundary conditions, and ions are added to neutralize the system, mimicking physiological conditions. mdpi.com

Simulation: An MD engine like GROMACS or Desmond is used to run the simulation. mdpi.comresearchgate.net The simulation involves an initial energy minimization of the system, followed by a gradual heating and equilibration phase, and finally, a production run that can span from nanoseconds to microseconds. mdpi.com

Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the ligand and protein. Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, are monitored throughout the simulation to understand the binding mode. nih.gov

For oxazolone derivatives targeting COX enzymes, MD simulations have revealed that the stability of the complex is often dictated by hydrophobic interactions within the enzyme's active site channel and specific hydrogen bonds with key residues like arginine and tyrosine. nih.gov The tolyl group of this compound would be expected to form significant hydrophobic interactions within such a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are essential computational strategies in medicinal chemistry that correlate the chemical structure of compounds with their biological activities. dntb.gov.ua These methods are used to build predictive models that can guide the design of new, more potent molecules. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of oxazolone derivatives, a wide range of descriptors would be generated to capture their physicochemical properties. These are typically categorized as:

1D Descriptors: Molecular weight, atom counts, rotatable bonds.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and structural fragments.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis are employed to identify a subset of descriptors that have the highest correlation with the biological activity.

Table 1: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Class Examples Information Encoded
Constitutional Molecular Weight, Number of N and O atoms Basic molecular composition
Topological Kappa Shape Indices, Wiener Index Molecular size and branching
Geometrical Molecular Surface Area, Molecular Volume 3D shape and size
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

This table provides examples of descriptor types commonly generated for QSAR modeling.

Once relevant descriptors are selected, a mathematical model is built to establish a quantitative relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values for enzyme inhibition).

Several theoretical frameworks can be used for this purpose:

Linear Methods: Multiple Linear Regression (MLR) is one of the simplest methods, creating a linear equation that relates the descriptors to the activity.

Non-Linear Methods: More complex relationships can be captured using methods like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).

For a series of 3,4-diaryloxazolones evaluated as COX-2 inhibitors, a QSAR study revealed a strong correlation between the compounds' anti-inflammatory activity and specific physicochemical properties. researchgate.net The resulting QSAR equation highlighted that the presence of hydrogen bond donor groups and specific electronic features were crucial for activity. researchgate.net A typical resulting QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and standard error of the estimate. researchgate.net A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds like this compound, thereby prioritizing synthetic efforts.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This analysis provides deep insights into reaction feasibility, kinetics, and selectivity.

For oxazolone compounds, computational studies have been used to elucidate mechanisms of synthesis and subsequent reactions, such as cycloadditions. beilstein-journals.orgrsc.org The synthesis of 4-substituted oxazol-2(3H)-ones often involves the cyclization of precursor molecules. Transition state analysis can pinpoint the energy barriers associated with ring formation.

A common synthetic route to oxazolones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde. ajol.info A computational study of this or a similar reaction for this compound would involve:

Geometry Optimization: The 3D structures of the reactants, proposed transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. rsc.org

Studies on the 1,3-dipolar cycloaddition reactions of related mesoionic oxazolones have used DFT to compare different mechanistic pathways, such as concerted versus stepwise mechanisms. rsc.org These calculations revealed that the reaction can proceed through competing pathways, with the final product distribution being driven by the irreversible loss of a small molecule like carbon dioxide. rsc.org Such analyses are crucial for understanding and optimizing reaction conditions to achieve desired products.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-phenyloxazol-2(3H)-one
3,4-diaryloxazolones

Mechanistic Studies of 4 M Tolyl Oxazol 2 3h One Interactions at the Molecular and Biochemical Level in Vitro and Cell Based Focus

Enzymatic Inhibition and Activation Mechanisms (In Vitro, Cell-Free Systems)

The interaction of a small molecule like 4-(m-tolyl)oxazol-2(3H)-one with enzymes is a critical area of investigation to determine its potential therapeutic effects or mechanisms of toxicity. pioneerpublisher.com Enzyme inhibition is a primary mode of action for many drugs. pioneerpublisher.comlibretexts.org

To understand how this compound might affect enzyme function, detailed kinetic studies are performed. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's natural substrate. The goal is to determine key parameters like the inhibition constant (Kᵢ), which quantifies the inhibitor's potency, and the mechanism of inhibition.

The primary types of reversible inhibition that can be distinguished through these kinetic analyses are:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. In this case, Vₘₐₓ is decreased while Kₘ remains unchanged. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ.

Data from these experiments are typically plotted using methods like the Lineweaver-Burk plot (a double-reciprocal plot) to visually determine the inhibition mechanism and calculate the kinetic constants. bvsalud.org

Table 1: Illustrative Kinetic Data for a Hypothetical Enzyme Inhibited by this compound

Inhibition TypeEffect on KₘEffect on VₘₐₓKᵢ (nM)
CompetitiveIncreasesUnchanged50
Non-competitiveUnchangedDecreases120
UncompetitiveDecreasesDecreases85
This table presents hypothetical data to illustrate how kinetic parameters for this compound would be reported following enzymatic assays.

Once an enzyme target for this compound is identified, site-directed mutagenesis is a powerful technique used to pinpoint the specific amino acid residues in the binding site that are crucial for interaction. researchgate.net This PCR-based method allows for the precise substitution of one or more amino acids in the enzyme's protein sequence. sci-hub.se

By creating a series of mutant enzymes and re-evaluating the binding affinity or inhibitory potency of this compound against each one, researchers can map the binding pocket. For example, if mutating a specific tyrosine residue to an alanine (B10760859) completely abolishes the compound's inhibitory effect, it strongly suggests that this tyrosine is a key interaction point, perhaps through hydrogen bonding or π-stacking. This technique is essential for understanding the structural basis of the compound's activity and for the rational design of more potent and selective derivatives.

Protein-Ligand Interaction Analysis

To gain a deeper, atomic-level understanding of how this compound binds to its protein target (an enzyme or receptor), a combination of computational and experimental techniques is used. refeyn.com This analysis reveals the precise orientation of the ligand in the binding pocket and the key non-covalent interactions that stabilize the complex.

Common interactions that are analyzed include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand (e.g., the tolyl group) and nonpolar amino acid residues in the binding pocket.

π-Stacking: Interactions between aromatic rings, such as the phenyl ring of a phenylalanine residue and the oxazole (B20620) or tolyl ring of the ligand.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

In silico molecular docking is a computational method used to predict the preferred binding mode of a ligand to a protein with a known three-dimensional structure. researchgate.netrsc.org These computational models can generate hypotheses about key interactions, which can then be tested experimentally using techniques like site-directed mutagenesis. The ultimate confirmation of a binding mode is often achieved through high-resolution experimental methods like X-ray crystallography or cryo-electron microscopy, which provide a detailed 3D picture of the protein-ligand complex.

Biophysical Techniques for Binding Affinity and Thermodynamics

The initial step in characterizing the interaction of a small molecule like this compound with a potential protein target involves quantifying the binding affinity and thermodynamic parameters. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful and widely used techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. harvard.edunih.gov This label-free technique allows for the determination of binding affinity (KA), dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between a ligand and its target molecule in their native solution states. harvard.edunih.gov The process involves titrating the compound of interest into a solution containing the target protein and measuring the minute temperature changes that occur upon binding. harvard.edu

Table 1: Hypothetical Thermodynamic Parameters of this compound Binding to a Target Protein as Determined by ITC

ParameterValueUnitSignificance
Stoichiometry (n)1.1-Indicates a 1:1 binding ratio between the compound and the protein.
Association Constant (KA)2.5 x 106M-1Represents a high affinity of the compound for the target.
Dissociation Constant (KD)400nMThe concentration of compound required to occupy 50% of the protein binding sites.
Enthalpy Change (ΔH)-12.5kcal/molThe negative value indicates an exothermic reaction, driven by favorable enthalpic contributions like hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS)-8.7cal/mol·KThe negative value suggests a decrease in disorder upon binding, possibly due to conformational restriction of the compound and protein.

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Surface Plasmon Resonance (SPR)

SPR is another label-free technique that monitors molecular interactions in real-time. mdpi.comnih.gov It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. mdpi.comnih.govhelsinki.fi When this compound is flowed over the chip and binds to the protein, the resulting change in mass on the sensor surface alters the refractive index, which is detected as a change in the SPR signal. univr.it This allows for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD). univr.it

Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis of this compound

ParameterValueUnitSignificance
Association Rate (ka)1.5 x 105M-1s-1Describes the rate at which the compound binds to the target protein.
Dissociation Rate (kd)6.0 x 10-2s-1Describes the rate at which the compound dissociates from the target.
Dissociation Constant (KD)400nMCalculated as kd/ka, consistent with the affinity determined by ITC.

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Crystallography of Co-crystal Structures with Target Proteins

To visualize the precise binding mode of this compound to its target protein at an atomic level, X-ray crystallography is the gold standard technique. This method involves growing a crystal of the protein in complex with the compound (a co-crystal) and then diffracting X-rays through it. uni-muenchen.de The resulting diffraction pattern is used to calculate an electron density map, which reveals the three-dimensional structure of the protein and the bound ligand, including the specific amino acid residues involved in the interaction. uni-muenchen.dercsb.org This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. univr.it While no co-crystal structure of this compound has been deposited in the Protein Data Bank, studies on other oxazole-containing compounds have successfully utilized this technique to elucidate binding mechanisms. rsc.org

Investigation of Cellular Signaling Pathways Modulated by this compound (Cell-based, Molecular Markers)

Understanding how a compound affects cellular function requires investigating its impact on intracellular signaling pathways.

Gene Expression and Proteomic Profiling

Gene Expression Profiling

Gene expression profiling provides a snapshot of the genes that are actively being transcribed in a cell at a given time. cancer-pku.cnnih.gov Techniques like microarray analysis or RNA-sequencing (RNA-Seq) can be used to compare the gene expression profiles of cells treated with this compound to untreated control cells. This can reveal which genes and, by extension, which cellular pathways are upregulated or downregulated in response to the compound. cancer-pku.cn

Proteomic Profiling

While gene expression indicates transcriptional changes, proteomic profiling directly assesses the levels of proteins in a cell. nih.gov Mass spectrometry-based techniques are commonly employed to identify and quantify thousands of proteins from cell lysates. nih.govlcms.cz By comparing the proteomes of cells treated with this compound to controls, researchers can identify changes in protein expression that may not be apparent at the transcript level, providing a more direct link to cellular function. nih.gov

Table 3: Hypothetical Changes in Gene and Protein Expression in Response to this compound

Gene/ProteinFold Change (Treated vs. Control)Potential Implication
Gene A (e.g., an inflammatory cytokine)-2.5Downregulation suggests potential anti-inflammatory effects.
Gene B (e.g., a cell cycle regulator)+3.0Upregulation could indicate an effect on cell proliferation.
Protein X (e.g., an enzyme in a metabolic pathway)-1.8Decreased protein levels may alter cellular metabolism.
Protein Y (e.g., a structural protein)+2.2Increased levels could point to changes in cell morphology or adhesion.

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Intracellular Second Messenger Alterations

Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector molecules, leading to a cellular response. nih.govnih.gov Key second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). nih.gov Assays to measure the levels of these second messengers in cells treated with this compound can indicate which signaling pathways are being modulated. For instance, an increase in intracellular calcium could suggest the involvement of G-protein coupled receptors or ion channels. nih.govgoogle.com

Metabolic Transformation Pathways of this compound (Enzymatic Biotransformation, In Vitro)

To understand the metabolic fate of this compound, in vitro studies using liver microsomes or recombinant drug-metabolizing enzymes are conducted. These studies help to identify the major metabolic pathways, such as oxidation, reduction, or hydrolysis, that the compound undergoes in the body. By incubating the compound with these enzyme preparations and analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and characterize the resulting metabolites. This information is crucial for understanding the compound's pharmacokinetic profile and for identifying any potentially active or toxic metabolites.

Biological Activity and Molecular Interactions of 4 M Tolyl Oxazol 2 3h One in Vitro and Preclinical Model Focus

Antimicrobial Activity Studies (In Vitro)

No published data exists on the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values for 4-(m-tolyl)oxazol-2(3H)-one against any bacterial strains. Consequently, no data table for MIC values can be provided.

Specific in vitro studies evaluating the antifungal or antiviral activity of this compound have not been identified in the available literature. While other heterocyclic compounds containing oxazole (B20620) or similar rings are explored as potential antifungal and antiviral agents, these findings cannot be extrapolated to the subject compound without direct experimental evidence.

As there are no studies establishing a primary antimicrobial activity for this compound, there have been no subsequent investigations into potential mechanisms of microbial resistance to this specific compound.

Anti-inflammatory and Immunomodulatory Effects (Cell-Based Assays, Molecular Markers)

There is no available data from in vitro or cell-based studies that demonstrates whether this compound can modulate the production of pro-inflammatory or anti-inflammatory cytokines, such as TNF-α, interleukins (e.g., IL-6, IL-10), or TGF-β1. mdpi.commdpi.com

No studies have been published that assess the ability of this compound to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Therefore, its potential as a single or dual inhibitor of these pathways remains uninvestigated.

Antiproliferative Activity in Cell Lines (Mechanism-focused)

There is no available scientific data concerning the antiproliferative activity of this compound in any cancer cell lines.

Cell Cycle Arrest Mechanisms

Information regarding the ability of this compound to induce cell cycle arrest is not present in the current body of scientific literature.

Apoptosis Induction Pathways

There are no published studies that investigate or identify the pathways through which this compound might induce apoptosis in cancer cells.

Target Identification in Cancer Cell Biology (In Vitro)

Specific molecular targets of this compound within cancer cells have not been identified or reported in available research.

Enzyme Inhibitory Profile Across Different Enzyme Classes (In Vitro)

There is a lack of information on the enzyme inhibitory profile of this compound.

Kinase Inhibition

No data is available to suggest that this compound acts as a kinase inhibitor.

Protease Inhibition

There is no evidence in the scientific literature to indicate that this compound possesses protease inhibitory activity.

Neurochemical Receptor Binding and Functional Assays (In Vitro)

Information regarding the neurochemical receptor binding profile and functional activity of this compound is not available in the current scientific literature based on the conducted searches. To determine its potential effects on the central nervous system, in vitro studies would be necessary. Such investigations typically involve radioligand binding assays to assess the affinity of the compound for a wide range of CNS receptors, including but not limited to serotonergic, dopaminergic, adrenergic, GABAergic, and glutamatergic receptors. Functional assays would then be required to determine whether the compound acts as an agonist, antagonist, or modulator at any identified receptor targets.

Antioxidant Potential Exploration (In Vitro)

The antioxidant capacity of this compound has not been specifically documented. Evaluating the antioxidant potential of a compound typically involves a battery of in vitro assays to assess its ability to neutralize free radicals and inhibit oxidative processes.

Radical Scavenging Assays (e.g., DPPH, Hydroxy Radical)

No studies were found that have assessed the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or hydroxyl radical scavenging tests. These assays are fundamental in determining a compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species. For instance, the DPPH assay is a widely used, simple, and rapid spectrophotometric method to evaluate antioxidant capacity researchgate.netmdpi.com. The scavenging activity is generally quantified by the concentration of the compound required to inhibit 50% of the initial radical concentration (IC50).

Anti-lipid Peroxidation Studies

There is no available data on the ability of this compound to inhibit lipid peroxidation. Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation and cell damage nih.gov. Assays to evaluate anti-lipid peroxidation activity often involve inducing lipid peroxidation in a model system, such as brain or liver homogenates, and measuring the formation of byproducts like malondialdehyde (MDA) in the presence and absence of the test compound. While studies have been conducted on related heterocyclic structures, such as a low anti-lipid peroxidation activity being noted for 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, this is a structurally distinct and more complex molecule mdpi.comresearchgate.net.

DNA Interaction Studies (In Vitro)

The interaction of this compound with DNA has not been investigated according to the available search results. Such studies are crucial for understanding the potential genotoxicity or therapeutic applications of a compound.

DNA Synthesis Modulation

No research has been published on the effect of this compound on DNA synthesis. Investigations in this area would typically involve cell-based assays that measure the incorporation of labeled nucleotides (e.g., [³H]-thymidine) into newly synthesized DNA. Inhibition of this process can indicate potential cytotoxic or antiproliferative effects.

DNA Repair Enzyme Interactions

There is no information available regarding the interaction of this compound with DNA repair enzymes. The integrity of the genome is maintained by a complex network of DNA repair pathways, and compounds that modulate these pathways can have significant biological effects mdpi.comnih.gov. To assess such interactions, in vitro assays using purified DNA repair enzymes (e.g., polymerases, ligases, or endonucleases) would be required to determine if the compound can inhibit or enhance their activity.

Analytical Methodologies for Detection and Quantification of 4 M Tolyl Oxazol 2 3h One in Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound such as 4-(m-tolyl)oxazol-2(3H)-one, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of non-volatile or thermally unstable organic compounds. researchgate.net A reverse-phase (RP-HPLC) method is commonly the first approach for a molecule like this compound, owing to its predicted moderate polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. Key considerations include:

Column Selection: A C18 (octadecyl silane) column is a standard choice for initial development due to its versatility in retaining a wide range of organic molecules. jrespharm.com

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. jrespharm.comsemanticscholar.org The ratio is adjusted to achieve an optimal retention time, which for many analyses is aimed to be under 10 minutes for efficiency. jrespharm.com

Detection: Given the aromatic nature (tolyl group) and the heterocyclic oxazolone (B7731731) ring, the compound is expected to possess a chromophore that absorbs ultraviolet (UV) light. A UV detector, likely set at a wavelength of maximum absorbance (λmax) determined by a preliminary scan, would be suitable for detection. researchgate.netjrespharm.com

Sample Preparation: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column. researchgate.net

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH Q2R1) to ensure its reliability. semanticscholar.org Validation parameters include:

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specified range. jrespharm.com

Accuracy: The closeness of test results to the true value, often assessed through recovery studies. jrespharm.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jrespharm.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. jrespharm.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. jrespharm.com

Table 1: Illustrative HPLC Method Parameters for Oxazolone Derivatives

ParameterTypical ConditionReference
Instrument HPLC with UV Detector jrespharm.com
Column C18, 250 x 4.6 mm, 5µm jrespharm.com
Mobile Phase Acetonitrile : Water : Acid (e.g., Phosphoric or Acetic Acid) in various ratios sielc.comsielc.com
Flow Rate 1.0 - 1.4 mL/min semanticscholar.org
Detection UV at λmax (e.g., 210-310 nm) jrespharm.comrsc.org
Injection Volume 10 - 20 µL jrespharm.com
Column Temperature Ambient or controlled (e.g., 35 °C) americanpharmaceuticalreview.com

GC-MS is a powerful technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. It is suitable for volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility.

Analysis Principle: The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. phcogres.comnih.gov The column separates components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). orslabs.comacs.org

The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound by matching it against spectral libraries or through interpretation of its fragmentation pattern. researchgate.net Quantification can be achieved by monitoring specific ions and comparing the response to that of a standard.

Table 2: General GC-MS Instrumental Conditions for Organic Compound Analysis

ParameterTypical SettingReference
Carrier Gas Helium phcogres.comorslabs.com
Column Capillary column (e.g., 30 m x 0.25 mm) phcogres.com
Injector Temperature 230 - 280 °C phcogres.comijcmas.com
Oven Program Temperature ramp (e.g., start at 70°C, ramp to 300°C) phcogres.comijcmas.com
Ionization Mode Electron Ionization (EI) at 70 eV nih.govijcmas.com
MS Scan Range 35 - 550 amu orslabs.com
Transfer Line Temp. 250 - 270 °C nih.gov

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com This technique is recognized as a "greener" alternative to normal and reverse-phase HPLC because it significantly reduces the consumption of organic solvents. americanpharmaceuticalreview.com

SFC is particularly adept at separating chiral compounds but is also highly effective for achiral purifications. americanpharmaceuticalreview.comnih.gov For this compound, SFC could offer advantages in terms of speed and solvent reduction. The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic co-solvent (modifier), such as methanol or acetonitrile, to modulate analyte retention. nih.govunige.ch Detection can be accomplished using standard HPLC detectors like UV-Vis or mass spectrometers. nih.gov The solubility of the analyte in the supercritical fluid or the organic co-solvent is a prerequisite for this method. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with a substance and are widely used for both qualitative and quantitative analysis.

UV-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound in solution. The presence of the aromatic tolyl group and the conjugated system within the oxazolone ring structure suggests that this compound will absorb light in the UV region. researchgate.net The UV-Vis spectrum, a plot of absorbance versus wavelength, is characterized by broad absorption bands. upi.edu

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. An assay would involve:

Recording the UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol, acetonitrile) to identify the wavelength of maximum absorbance (λmax). researchgate.net

Preparing a series of standard solutions of known concentrations.

Measuring the absorbance of each standard at the predetermined λmax.

Constructing a calibration curve by plotting absorbance against concentration.

Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve.

This method is simple and rapid but can be susceptible to interference from other absorbing species in the sample matrix. upi.edu Studies on related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones show strong absorption bands, likely corresponding to π–π* transitions, which are utilized for kinetic and quantitative studies. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Not all molecules fluoresce, but many heterocyclic compounds, including certain oxazolone derivatives, are known to be fluorescent. researchgate.netresearchgate.net The process involves exciting the molecule at its absorption wavelength and measuring the light emitted at a longer wavelength (the Stokes shift). researchgate.net

The applicability of this technique to this compound would first require an investigation to determine if it possesses native fluorescence. If so, a quantitative method could be developed. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the analyte. The high sensitivity of fluorescence spectroscopy allows for the detection of compounds at very low concentrations. Research on other oxazolone derivatives has shown that their fluorescence properties can be significantly influenced by substituents and the local environment, and can even be amplified through complexation with metals like palladium. nih.gov

Electrophoretic Methods

Capillary Electrophoresis (CE)

No specific methods for the analysis of this compound using Capillary Electrophoresis have been reported in the reviewed scientific literature.

Sample Preparation and Extraction Techniques from Complex Research Matrices

Solid-Phase Extraction (SPE)

No specific Solid-Phase Extraction protocols for the isolation of this compound from any research matrix have been described in the available literature.

Liquid-Liquid Extraction (LLE)

No specific Liquid-Liquid Extraction procedures for the separation and purification of this compound have been detailed in published research.

Future Research Directions and Potential Areas of Exploration for 4 M Tolyl Oxazol 2 3h One

Development of Next-Generation Analogues with Tuned Molecular Interactions

A primary direction for future research lies in the rational design and synthesis of next-generation analogues of 4-(m-tolyl)oxazol-2(3H)-one. Structure-activity relationship (SAR) studies on various oxazolone (B7731731) derivatives have consistently shown that substitutions at the C-2 and C-4 positions of the ring significantly influence their biological activity. nih.govresearchgate.net For this compound, systematic modifications can be envisioned to fine-tune its molecular interactions with biological targets.

Key areas for modification would include:

The m-tolyl group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the tolyl ring could modulate the electronic properties and steric profile of the molecule. This can enhance binding affinity and selectivity for specific enzymes or receptors.

These targeted modifications aim to create analogues with optimized potency, selectivity, and pharmacokinetic properties. For instance, studies on other oxazolones have demonstrated that the presence of specific groups can enhance activities like tyrosinase inhibition or acid ceramidase inhibition. nih.govnih.govacs.org

Table 1: Conceptual Design Strategy for Next-Generation Analogues

Modification Site Proposed Substituent (R) Rationale for Tuning Molecular Interactions Potential Target Interaction
Tolyl Ring (ortho-, para- to methyl) -F, -Cl, -BrHalogen bonding, increased lipophilicityEnzyme active sites, protein-ligand binding
-OH, -OCH₃Hydrogen bond donor/acceptor, altered polarityReceptor binding pockets
-NO₂, -CF₃Electron-withdrawing effects, altered pKaModulation of metabolic stability, target affinity
Oxazolone Ring (N3 position) Alkyl chains, Aryl groupsIncreased steric bulk, modified solubilityAltered membrane permeability, protein surface interactions
Oxazolone Ring (C5 position) Functionalized side chainsIntroduction of new pharmacophoric featuresExploration of new binding modes

Exploration of Novel Biological Targets and Pathways

The oxazolone scaffold is a well-known pharmacophore present in compounds with a wide spectrum of biological activities. biointerfaceresearch.comjddtonline.info Derivatives have been reported to possess antimicrobial, anti-inflammatory, anticancer, anti-HIV, anticonvulsant, and cardiotonic properties. biointerfaceresearch.comresearchgate.net A significant future research avenue for this compound is the systematic screening against a diverse panel of biological targets to uncover novel therapeutic applications.

Initial investigations could focus on targets where other oxazolones have shown promise:

Enzyme Inhibition: Screening against enzymes such as tyrosinase, cyclooxygenase (COX), and acid ceramidase (AC) could reveal potential applications in dermatological disorders, inflammation, or sphingolipid-mediated diseases. nih.govnih.govnih.gov

Anticancer Activity: Evaluation against various cancer cell lines is warranted, given the demonstrated antiproliferative effects of many oxazolone derivatives. nih.gov Mechanistic studies could then explore pathways related to apoptosis, cell cycle regulation, or angiogenesis.

Antimicrobial Effects: Testing against a broad range of bacterial and fungal strains could identify potential leads for developing new anti-infective agents. crpsonline.comresearchgate.net

Unbiased, high-throughput screening approaches could also be employed to identify entirely new biological targets and signaling pathways modulated by this specific compound, thereby expanding its potential therapeutic relevance.

Applications in Chemical Biology as a Research Probe

The structural characteristics of the oxazolone ring make it an attractive scaffold for the development of chemical biology tools. researchgate.net Specifically, functionalized oxazolone derivatives have been successfully developed as fluorescent probes for bioimaging. rsc.orgresearchgate.net The fluorescence of some oxazolone derivatives can be significantly amplified upon binding to a target or when their molecular rotation is restricted, making them suitable for designing "turn-on" fluorescent sensors. acs.org

Future work could focus on modifying this compound to create research probes:

Fluorescent Labeling: By incorporating fluorogenic groups or conjugating it to biomolecules, analogues could be developed for labeling specific cellular components or tracking biological processes in living cells. rsc.org A recently synthesized oxazolone derivative, for instance, has shown promise as a red fluorescent probe for cellular labeling in biomedical research. rsc.org

Activity-Based Probes: Designing derivatives that can covalently bind to the active site of a target enzyme would enable the profiling of enzyme activity in complex biological systems.

Biosensors: The oxazolone moiety has been incorporated into sensors for detecting ions and biomolecules, suggesting that this compound could serve as a building block for novel biosensors. acs.org

These chemical probes would be invaluable tools for fundamental research, helping to elucidate complex biological pathways and mechanisms.

Advanced Materials Science Applications (Conceptual)

The unique photophysical and electronic properties of certain oxazolone derivatives suggest their potential application in materials science. acs.org The oxazolone ring is a precursor to the chromophore found in green fluorescent proteins (GFPs) and has been investigated for its nonlinear optical (NLO) properties. acs.orgnih.gov The presence of the m-tolyl group in this compound could influence crystal packing and intermolecular interactions, potentially leading to materials with interesting solid-state properties.

Conceptual applications in materials science include:

Organic Electronics: The electron-donating/accepting character within the D-π-A (donor-pi-acceptor) structure of some oxazolones makes them candidates for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. acs.org

Nonlinear Optics: Certain oxazolone derivatives exhibit a significant third-order NLO response, which is crucial for applications in optical amplification, signal processing, and light modulation. acs.orgnih.gov

Functional Polymers: The oxazolone ring can be incorporated into polymer backbones or as pendant groups to create functional materials. Poly(2-oxazoline)s, a related class of polymers, are already widely studied for biomedical applications due to their biocompatibility and stimuli-responsive nature. semanticscholar.orgmdpi.comnih.gov Derivatives of this compound could be explored as monomers for creating novel polymers with tailored optical or thermal properties. nih.gov

Table 2: Conceptual Materials Science Applications

Application Area Relevant Property of Oxazolone Scaffold Potential Role of this compound
Organic Light-Emitting Diodes (OLEDs) Fluorescence, charge-transfer characteristicsAs an emissive layer material or host material
Nonlinear Optical (NLO) Materials High molecular hyperpolarizabilityComponent in materials for optical switching and frequency conversion
Laser Dyes Efficient optical gain and amplified light emissionActive medium in tunable organic lasers
Smart Polymers Polymerizability, stimuli-responsive behaviorMonomer for creating polymers sensitive to pH, light, or temperature

Methodological Advancements in Synthesis and Analysis

Continued innovation in the synthesis and analysis of this compound and its analogues is essential for advancing its research. While the classical Erlenmeyer-Plöchl reaction is a foundational method for synthesizing many oxazolones, modern organic chemistry offers more efficient and environmentally friendly alternatives. biointerfaceresearch.comacs.org

Future efforts in this area should include:

Green Synthesis: Developing synthetic routes that utilize microwave irradiation, mechanochemical grinding (solvent-free), or biodegradable catalysts would reduce the environmental impact and potentially improve reaction times and yields. biointerfaceresearch.comresearchgate.net

Novel Catalytic Systems: Exploring new catalysts, such as palladium complexes or ionic liquids, could provide access to novel oxazolone structures that are difficult to obtain through traditional methods. biointerfaceresearch.comijpsonline.com The van Leusen oxazole (B20620) synthesis is another versatile method that could be adapted. nih.gov

Advanced Analytical Techniques: The comprehensive characterization of new analogues will require the use of advanced spectroscopic and analytical methods. This includes 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry to confirm chemical structures, as well as techniques like X-ray crystallography to determine solid-state conformations and packing, which is crucial for both biological activity and materials science applications. researchgate.netijceronline.com

These methodological advancements will not only facilitate the synthesis of a diverse library of this compound derivatives but also ensure their thorough and accurate characterization.

Q & A

Basic: What are the common synthetic routes for 4-(m-tolyl)oxazol-2(3H)-one, and how are they optimized?

The catalytic one-pot synthesis via coupling-isomerization-elimination (CIE) sequences is a prominent method. For example, N-Boc-protected 1-aryl propargyl carbamates react with acid chlorides under palladium catalysis to yield 4-aryl-substituted oxazolones. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., THF or toluene). Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC. Yields typically range from 50% to 85% depending on substituent electronic effects .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

Optimization requires a systematic approach:

  • Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to balance activity and cost.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate isomerization but risk side reactions.
  • Temperature Gradients : Higher temperatures (80–100°C) favor elimination steps but may degrade sensitive substituents.
  • In-situ Monitoring : Use ¹H NMR to track intermediates (e.g., methylene protons at δ 3.90–4.54) and IR spectroscopy to confirm carbonyl stretches (1753–1736 cm⁻¹ for oxazolone rings) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Methylene protons adjacent to the ketone appear as singlets (δ 3.90–4.54), while NH-amide protons resonate as broad signals (δ 11.0–11.3). The oxazolone carbonyl carbon appears at δ ~155, and ketone carbons range from δ 188.0–209.8 .
  • IR Spectroscopy : Distinct stretches at 1753–1736 cm⁻¹ (oxazolone C=O) and 1694–1661 cm⁻¹ (ketone C=O) confirm structural integrity .
  • X-ray Crystallography : Resolves dimeric hydrogen-bonded arrangements in the solid state .

Advanced: How can structural modifications influence the biological activity of this compound derivatives?

  • Electron-Withdrawing Groups (EWGs) : Fluorine or methoxy substituents on the aryl ring enhance metabolic stability and receptor binding (e.g., sigma-1 receptor ligands with Ki < 100 nM) .
  • Steric Effects : Bulky substituents at the 5-position hinder enzymatic degradation but may reduce solubility.
  • Hybrid Scaffolds : Fusion with piperazine or thiadiazine rings (e.g., SN79 derivatives) introduces cytotoxicity against tumor cells via sigma-2 receptor modulation .

Basic: How do substituents on the oxazolone ring affect physicochemical properties?

  • Aryl vs. Alkyl Substituents : Aryl groups increase rigidity and π-stacking potential, shifting NMR signals upfield (e.g., δ 4.15–4.54 for aryl vs. δ 3.90–3.95 for aliphatic substituents) .
  • Polar Groups : Methoxy or fluorine substituents improve solubility in polar solvents (e.g., DMSO) but may reduce membrane permeability .

Advanced: What computational tools are used to design oxazolone-based therapeutics?

  • 3D Pharmacophore Modeling : Catalyst software identifies critical features (e.g., hydrogen bond acceptors, hydrophobic pockets) for sigma-1 receptor binding. A validated model (r² = 0.89) guides the synthesis of high-affinity ligands .
  • Molecular Docking : Predict interactions with targets like TNIK kinase or TLR4/MD2, prioritizing derivatives with low binding energies (< -8 kcal/mol) .

Basic: What are the primary therapeutic applications of this compound derivatives?

  • Antimicrobial Agents : Analogues of linezolid target Gram-positive pathogens by inhibiting ribosomal peptidyl transferase .
  • Anti-inflammatory Agents : Derivatives like 4-hydroxybenzo[d]oxazol-2(3H)-one suppress TLR4/NF-κB signaling, mitigating acute liver injury in murine models .

Advanced: How can researchers resolve contradictory data in SAR studies of oxazolone derivatives?

  • Multi-parametric Analysis : Combine in vitro assays (e.g., Ki values for sigma receptors) with computational ADMET predictions to distinguish true SAR trends from experimental noise .
  • Crystallographic Validation : Resolve ambiguous binding modes using X-ray structures of ligand-receptor complexes .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Derivatives like SN79 exhibit neuroprotective effects but may have off-target cytotoxicity at high concentrations (>10 µM).
  • Handling : Use PPE (gloves, goggles) due to potential irritancy and store under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How are oxazolones utilized in asymmetric synthesis?

  • Evans Auxiliaries : Chiral oxazolidinones direct stereoselective alkylation, Diels-Alder, or 1,3-dipolar cycloaddition reactions. For example, palladium-catalyzed allylic alkylation of oxazol-2(3H)-ones achieves >90% enantiomeric excess (ee) under low catalyst loading (2 mol%) .

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